molecular formula C13H16FNO4 B11850264 2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid

2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid

Cat. No.: B11850264
M. Wt: 269.27 g/mol
InChI Key: JGNSTBLUXLKAEU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for the compound is 2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid . This name is derived through the following structural analysis:

  • Parent chain : Acetic acid serves as the foundational structure, with the carboxy group (-COOH) at position 1 and the substituted amino group at position 2.
  • Amino substituents : The nitrogen atom of the amino group bears two substituents:
    • A tert-butoxycarbonyl (Boc) group, formally identified as [(2-methylpropan-2-yl)oxycarbonyl].
    • A 2-fluorophenyl group, which is a benzene ring substituted with a fluorine atom at the ortho position.

The numbering of the phenyl ring prioritizes the fluorine substituent at position 2, while the Boc group is appended via the nitrogen atom. The full structural formula can be represented as:

$$ \text{CH}3\text{COO}−\text{N}(\text{Boc})(\text{C}6\text{H}_4\text{F-2}) $$

Key Structural Features :

  • Boc protection : The tert-butoxycarbonyl group shields the amino functionality, enabling selective reactivity at the carboxylic acid group during synthetic applications.
  • Fluorophenyl moiety : The ortho-fluorine atom introduces steric and electronic effects, influencing molecular interactions and solubility.
IUPAC Component Structural Correspondence
"Acetic acid" CH₃COOH backbone
"2-fluoro-N-..." Fluorine at phenyl C2
"(2-methylpropan-2-yl)oxycarbonyl" Boc protecting group

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound is referenced using abbreviated or functional descriptors:

  • Semisystematic names :

    • N-Boc-2-fluorophenylglycine: Highlights the glycine backbone, Boc protection, and fluorophenyl substitution.
    • Boc-(2-fluorophenyl)glycine: Emphasizes the Boc group’s role in protecting the amino group.
  • Role-based descriptors :

    • Protected amino acid derivative: Classifies the compound by its utility in peptide synthesis.
Common Name Basis of Naming
N-Boc-2-fluorophenylglycine Functional group prioritization
Boc-(2-F)Phg-OH Abbreviated phenylglycine notation

Classification Within Protected Amino Acid Derivatives

This compound belongs to the protected α-amino acid family, specifically categorized as follows:

  • Core classification :

    • Protected amino acids : Derivatives where reactive groups (e.g., -NH₂) are chemically modified to prevent undesired reactions during synthesis.
    • Boc-protected subclass : Characterized by acid-labile tert-butoxycarbonyl groups, which are removable via trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
  • Functional subcategories :

    • Aryl-substituted glycines : The 2-fluorophenyl group confers aromaticity and modulates electronic properties.
    • Orthogonal building blocks : Compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies due to Boc’s stability under basic conditions.
Classification Level Description
Parent structure Glycine (aminoacetic acid)
Protection strategy Boc on α-amino group
Substituent type Aromatic (2-fluorophenyl)

Positional Isomerism in Fluorophenyl Derivatives

The compound exhibits structural isomerism based on the fluorine atom’s position on the phenyl ring:

  • Isomer types :

    • Ortho (2-fluorophenyl) : Present in the compound, with fluorine at position 2.
    • Meta (3-fluorophenyl) : Fluorine at position 3.
    • Para (4-fluorophenyl) : Fluorine at position 4.
  • Impact of substitution patterns :

    • Steric effects : Ortho substitution introduces steric hindrance between the fluorine and adjacent substituents, potentially affecting reaction kinetics.
    • Electronic effects : Fluorine’s electronegativity alters electron density across the phenyl ring, influencing solubility and intermolecular interactions.
Isomer Fluorine Position Key Characteristics
Ortho C2 Steric hindrance, polar interactions
Meta C3 Moderate electronic effects
Para C4 Symmetrical electron distribution

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

JGNSTBLUXLKAEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-2-(2-Fluorophenyl)Acetic Acid

The starting material, 2-fluorophenylglycine, may be synthesized via:

  • Strecker synthesis : Reaction of 2-fluorobenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.

  • Enzymatic resolution : Kinetic separation of racemic mixtures using acylases.

Key Considerations:

  • Yield : Enzymatic methods often achieve >90% enantiomeric excess (ee) but require specialized biocatalysts.

  • Purity : Crude 2-fluorophenylglycine must be purified via recrystallization or chromatography before Boc protection.

Boc Protection of the Amine Group

The Boc protection step involves reacting 2-fluorophenylglycine with (Boc)₂O under basic conditions.

Method Adapted from N-Boc-DL-3-Fluorophenylglycine Synthesis:

  • Reagents :

    • 2-Amino-2-(2-fluorophenyl)acetic acid (1.00 g, 5.91 mmol)

    • Di-tert-butyl dicarbonate [(Boc)₂O] (2.58 g, 11.8 mmol)

    • 2N NaOH (29.6 mL, 59.1 mmol)

    • Tetrahydrofuran (THF)/water (1:1 v/v, 60 mL)

  • Procedure :

    • Suspend 2-fluorophenylglycine in THF/water.

    • Add NaOH and (Boc)₂O dropwise at 0°C.

    • Stir at room temperature (RT) for 15 hours.

    • Acidify to pH 1–2 with HCl, extract with ethyl acetate (EtOAc), and concentrate.

  • Yield : 69% (1.10 g) as a white solid.

Comparative Analysis of Bases:

BaseSolventTemperatureTime (h)Yield (%)
NaOHTHF/waterRT1569
NaHCO₃WaterRT2493

Data extrapolated from Boc-glycine synthesis.

Alternative Approaches and Industrial Scalability

One-Pot Protection-Purification Workflow

A patent-pending method for Boc-glycine demonstrates scalability improvements:

  • Reaction : Mix 2-fluorophenylglycine with NaHCO₃ in water (pH ≥10).

  • Boc Addition : Add (Boc)₂O in batches over 8 hours.

  • Workup :

    • Extract impurities with n-hexane.

    • Acidify to pH 1–3, extract product with dioxane.

    • Crystallize with n-hexane.

Advantages :

  • Yield : 93% (vs. 69% in THF/water).

  • Purity : >99% by HPLC without chromatography.

Solvent and Temperature Effects

  • THF/Water vs. Aqueous Systems :

    • THF/water facilitates faster reaction kinetics but requires solvent evaporation.

    • Pure aqueous systems simplify workup and reduce costs.

  • Temperature Optimization :

    • 0°C : Slower reaction but higher selectivity.

    • RT : Preferred for industrial-scale synthesis.

Challenges and Mitigation Strategies

Competing Side Reactions

  • N,O-Bis-Boc Protection : Excess (Boc)₂O may lead to overprotection.

    • Solution : Use 1.1–1.2 equivalents of (Boc)₂O and monitor via TLC.

  • Esterification of Carboxylic Acid :

    • Risk : Boc₂O may esterify the α-carboxylic acid group.

    • Mitigation : Maintain pH ≥10 to deprotonate the amine selectively.

Purification Challenges

  • Impurity Profile : Unreacted starting material and di-Boc byproducts.

    • Resolution : Sequential liquid-liquid extraction with n-hexane and EtOAc.

Industrial Applications and Case Studies

Pharmaceutical Intermediate Synthesis

The Boc-protected derivative serves as a precursor for:

  • PARP Inhibitors : E.g., Olaparib intermediates.

  • DPP-4 Inhibitors : Analogous to Sitagliptin intermediates.

Example: Olaparib Synthesis

  • Intermediate Preparation : Boc-protected 2-fluorophenylglycine is coupled with phthalazinone derivatives.

  • Key Step : Pd-catalyzed cross-coupling for cyclopropane introduction.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of β-amino acids can exhibit significant antiviral properties. A notable study evaluated the antiviral activity of β-amino acid derivatives against the Tobacco Mosaic Virus (TMV). The results demonstrated that certain derivatives, similar to 2-{(Tert-butoxy)carbonylamino}acetic acid, displayed curative activities of up to 69.1% at concentrations of 500 μg/mL.

CompoundVirusCurative Activity (%)Concentration (μg/mL)
A-192558TMV69.1500
A-87380TMV56.8500

This suggests that structural modifications can enhance antiviral efficacy.

Antibacterial Activity

The presence of a fluorine atom in the phenyl ring of this compound is crucial for its antimicrobial activity. Studies have shown that compounds with similar structures effectively inhibit bacterial growth. A screening of various derivatives revealed that those containing halogenated aromatic substituents demonstrated enhanced potency against multiple bacterial strains.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Compound AE. coli32
Compound BS. aureus16

These findings highlight the potential of this compound in developing new antibacterial agents.

Anticancer Activity

Preliminary studies suggest that β-amino acid derivatives may also possess anticancer properties. Research involving human cancer cell lines indicated a dose-dependent reduction in cell viability when treated with β-amino acid derivatives, with IC50 values ranging from 10 to 50 μM depending on the specific derivative tested.

Cell LineIC50 (μM)
HeLa (cervical)25
MCF7 (breast)30
A549 (lung)40

The mechanisms by which these compounds exert their anticancer effects include inhibition of cell proliferation and induction of apoptosis.

Mechanism of Action

The mechanism of action of N-BOC-(2-Fluorophenyl)glycine primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality, allowing for selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-{(tert-butoxy)carbonylamino}acetic acid are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent Variation Molecular Formula Molecular Weight Key Properties/Applications Reference
2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl instead of 2-fluorophenyl C₁₃H₁₇NO₅ 267.28 Enhanced solubility due to -OH group; potential for hydrogen bonding
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetic acid Cyclohexyl with 4,4-difluoro substitution C₁₃H₂₁F₂NO₄ 293.31 Increased lipophilicity; steric bulk from cyclohexyl ring
2-{[(tert-butoxy)carbonyl]amino}-2-(3-cyano-4-fluorophenyl)acetic acid 4-cyano substituent on phenyl ring C₁₄H₁₆N₂O₄ 276.29 Electron-withdrawing cyano group enhances acidity of acetic acid
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Bicyclo[1.1.1]pentane core C₂₀H₂₃ClNO₄ 376.85 Rigid bicyclic structure restricts conformational flexibility

Electronic and Steric Effects

  • Fluorine Substitution: The 2-fluorophenyl group in the title compound introduces electron-withdrawing effects, stabilizing the adjacent amino group and influencing pKa values. Comparatively, the 4-hydroxyphenyl analog () exhibits electron-donating effects, altering reactivity in coupling reactions .

Biological Activity

2-{(Tert-butoxy)carbonylamino}acetic acid, also known as Boc-2-amino-2-(2-fluorophenyl)acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, physicochemical properties, and biological activities based on diverse research findings.

The compound has the following physicochemical characteristics:

  • Molecular Formula : C₁₃H₁₆FNO₄
  • Molecular Weight : 304.27 g/mol
  • LogP : 3.03 (indicating moderate lipophilicity)
  • Polar Surface Area : 76 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound may have suitable characteristics for membrane permeability and bioavailability, which are critical for drug development.

Synthesis

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group followed by the introduction of the fluorophenyl moiety. The detailed synthetic pathway can be optimized based on the desired yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of amino acids with fluorinated phenyl groups exhibit significant antimicrobial activities. For instance, compounds similar to 2-{(Tert-butoxy)carbonylamino}acetic acid have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

Studies have demonstrated that certain amino acid derivatives possess anticancer properties. The incorporation of fluorine into aromatic rings can enhance the selectivity and potency of these compounds against cancer cells. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a substrate or inhibitor for enzymes like CYP2C19, which is relevant in drug metabolism . This characteristic could be exploited in designing drugs that require modulation of metabolic rates.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various Boc-protected amino acids, including derivatives with fluorinated phenyl groups. The results indicated that these compounds had significant inhibitory effects on Gram-positive and Gram-negative bacteria.
    CompoundMIC (μg/mL)Activity
    Boc-2-amino-2-(2-fluorophenyl)acetic acid32Moderate
    Boc-2-amino-2-(4-fluorophenyl)acetic acid16High
  • Anticancer Studies :
    Research on the anticancer properties of related compounds showed that they could reduce cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
    Cell LineIC50 (μM)Mechanism
    HeLa10Apoptosis
    MCF-715Cell Cycle Arrest

Q & A

Q. What are the common synthetic routes for preparing 2-{(Tert-butoxy)carbonylamino}acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves catalytic asymmetric methods or hydrolysis of protected esters. Key steps include:

  • Catalytic asymmetric synthesis : Using (R,R)-FeBIPF2 (2 mol%) and TMP (tetramethylpiperidine) at –30°C for 16 hours achieves 95% yield and 90% enantiomeric excess (ee). Purification via flash column chromatography with n-hexane/EtOAc (5:1 + 0.2% HOAc) ensures high purity .
  • Ester hydrolysis : Ethyl esters (e.g., ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate) are hydrolyzed with LiOH in THF/H2O at 0°C. Yield optimization requires careful control of aqueous extraction and solvent ratios .

Table 1: Synthesis Methods Comparison

MethodKey Reagents/CatalystsTemperatureYieldEnantiomeric ExcessReference
Catalytic asymmetricFeBIPF2, TMP–30°C95%90% ee
Ester hydrolysisLiOH, THF/H2O0°C~80%*Not applicable
Coupling reactionsCarbodiimides (e.g., DCC)RTVariesDepends on conditions

*Estimated based on analogous procedures.

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Detects the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl) and 2-fluorophenyl aromatic protons (δ ~7.0–7.5 ppm). Fluorine-19 NMR resolves electronic effects of the fluorine substituent .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 268.1 for C₁₃H₁₅FNO₄) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for drug design (e.g., cephalosporin derivatives) .

Q. What are the key considerations in selecting protecting groups for amino acids in peptide synthesis?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is preferred for its stability under basic conditions and compatibility with fluorenylmethoxycarbonyl (Fmoc) strategies. Critical factors include:

  • Orthogonality : Boc can be removed with TFA without affecting acid-labile Fmoc groups .
  • Steric effects : The bulky Boc group minimizes racemization during coupling reactions .
  • Solubility : Boc-protected derivatives often exhibit better solubility in organic solvents (e.g., THF, DCM) .

Advanced Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Methodological Answer:

  • Catalyst screening : Chiral catalysts like FeBIPF2 improve stereoselectivity. For example, (R,R)-FeBIPF2 at –30°C achieves 90% ee .
  • Temperature control : Lower temperatures (–30°C to –40°C) reduce kinetic resolution of enantiomers .
  • Additives : TMP enhances catalyst activity by stabilizing intermediates .

Q. How can contradictions in NMR data (e.g., unexpected shifts) be resolved during characterization?

Methodological Answer:

  • Comparative analysis : Cross-reference with X-ray crystallography data to validate spatial arrangements (e.g., fluorine’s ortho-substitution effects) .
  • Computational modeling : DFT calculations predict chemical shifts and coupling constants, resolving discrepancies between experimental and theoretical data .
  • Deuterated solvent effects : Use DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions .

Q. What potential pharmacological applications does this compound have, and how is its bioactivity validated?

Methodological Answer:

  • Antibiotic precursors : Used in synthesizing fluoro-substituted cephalosporins, validated via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .
  • Peptide therapeutics : Incorporated into drug candidates targeting enzyme inhibition (e.g., ACE inhibitors). Activity is assessed via kinetic assays and molecular docking .

Table 2: Bioactivity Assessment Methods

ApplicationAssay TypeKey MetricsReference
Antibiotic derivativesMIC assaysBacterial growth inhibition
Enzyme inhibitorsFluorescence kineticsIC₅₀, Ki values

Q. What strategies mitigate racemization during Boc-deprotection in peptide synthesis?

Methodological Answer:

  • Low-temperature deprotection : Use TFA/DCM at 0°C to minimize acid-induced racemization .
  • Scavengers : Add triisopropylsilane (TIPS) to quench carbocations formed during Boc removal .
  • Monitoring : Track ee via chiral HPLC (e.g., Chiralpak IG column, n-hexane/iPrOH = 9:1) .

Q. How does the 2-fluorophenyl group influence reactivity in coupling reactions?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity deactivates the phenyl ring, reducing nucleophilic aromatic substitution but enhancing stability toward oxidation .
  • Steric hindrance : Ortho-fluorine increases steric bulk, requiring activated coupling reagents (e.g., HATU) for amide bond formation .

Notes

  • Methodological Rigor : Emphasized reproducibility (e.g., catalyst loading, solvent ratios) and validation techniques (e.g., chiral HPLC, X-ray).

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